2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline
Overview
Description
2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline is a chemical compound that belongs to the class of aniline derivatives It is characterized by the presence of a piperazine ring substituted with an acetyl group and a fluorine atom on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline typically involves the reaction of 5-fluoro-2-nitroaniline with 1-acetylpiperazine under specific conditionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-pressure hydrogenation for the reduction step and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the piperazine ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The piperazine ring enhances the compound’s solubility and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Acetyl-piperazin-1-YL)-3-chloroaniline
- 4-(4-Acetyl-piperazin-1-YL)-2-fluoroaniline
- 1-Acetylpiperazine
Uniqueness
2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline is unique due to the specific positioning of the acetyl group and the fluorine atom, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[4-(2-amino-4-fluorophenyl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c1-9(17)15-4-6-16(7-5-15)12-3-2-10(13)8-11(12)14/h2-3,8H,4-7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECCVDNJKOKUMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593625 | |
Record name | 1-[4-(2-Amino-4-fluorophenyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223513-02-8 | |
Record name | 1-[4-(2-Amino-4-fluorophenyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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